Daporinad's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
Daporinad's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Daporinad (also known as FK866 or APO866) is a potent and highly specific non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2][3] By targeting this critical metabolic node, daporinad triggers a cascade of events within cancer cells, leading to energy crisis, cell cycle arrest, and ultimately, cell death through multiple modalities, including apoptosis and autophagy.[3][4][5] This document provides a comprehensive technical overview of daporinad's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: NAMPT Inhibition and NAD+ Depletion
The primary molecular target of daporinad is the enzyme NAMPT.[1][3] In mammalian cells, the salvage pathway is the main route for NAD+ regeneration, and NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[3] Cancer cells, with their high metabolic and proliferative rates, exhibit an increased reliance on this pathway to maintain their NAD+ pools, making them particularly vulnerable to NAMPT inhibition.[3][6]
Daporinad binds to and inhibits NAMPT, leading to a rapid and significant depletion of intracellular NAD+ levels.[1][7][8] This depletion is the central event that orchestrates the downstream anti-cancer effects of the drug.
Core Mechanism of Daporinad
Downstream Cellular Consequences
The depletion of NAD+, a crucial coenzyme for hundreds of redox reactions and a substrate for enzymes like PARPs and sirtuins, triggers a multi-faceted cellular response.
Energy Crisis: ATP Depletion
NAD+ is essential for cellular energy production through glycolysis and oxidative phosphorylation.[6] Daporinad-induced NAD+ depletion leads to a subsequent and significant drop in intracellular ATP levels, precipitating an energy crisis within the cancer cell.[7][9]
Induction of Apoptosis
Daporinad is a potent inducer of apoptosis in a wide range of cancer cell types.[3][4] The apoptotic cascade is initiated by the cellular stress caused by NAD+ and ATP depletion. Key events in daporinad-induced apoptosis include:
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): A hallmark of early apoptosis, the loss of ΔΨm is consistently observed following daporinad treatment.[1]
-
Reactive Oxygen Species (ROS) Production: The impairment of mitochondrial function can lead to an increase in ROS, further contributing to cellular damage and apoptotic signaling.
-
Caspase Activation: While some studies report caspase-independent cell death, others have shown the activation of effector caspases, such as caspase-3, in response to daporinad.[1][10]
Apoptosis Signaling Pathway
Induction of Autophagy
In addition to apoptosis, daporinad has been shown to induce autophagy, a cellular self-degradation process.[1][5] This is thought to be a consequence of the profound metabolic stress induced by the drug. The signaling pathways implicated in daporinad-induced autophagy include:
-
Inhibition of mTORC1 Signaling: Daporinad treatment leads to the downregulation of the PI3K/AKT/mTORC1 pathway, a central regulator of cell growth and a negative regulator of autophagy.
-
Inhibition of ERK1/2 Signaling: The MAPK/ERK pathway is also inhibited by daporinad, contributing to the induction of autophagy.
-
Nuclear Translocation of TFEB: The inhibition of mTORC1 and ERK1/2 leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.
Autophagy Signaling Pathway
Cell Cycle Arrest
Daporinad can induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell types.[11] This effect is likely mediated by the depletion of NAD+, which is required for the activity of various enzymes involved in cell cycle progression. The precise molecular mechanism is still under investigation but may involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins, such as the Cyclin B1-CDK1 complex.[11][12]
Anti-Angiogenic Effects
Daporinad has been reported to possess anti-angiogenic properties, in part by inhibiting the production of Vascular Endothelial Growth Factor (VEGF).[13] While the direct signaling pathway is not fully elucidated, NAD+ levels are known to influence angiogenesis. One plausible mechanism is through the NAD+-dependent deacetylase SIRT1, which can regulate the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for VEGF.[14][15][16] By depleting NAD+, daporinad may reduce SIRT1 activity, leading to increased HIF-1α degradation and consequently, decreased VEGF expression.
Anti-Angiogenesis Pathway
Quantitative Data Summary
The potency of daporinad varies across different cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity of Daporinad (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Hematologic Malignancies (average of 41 lines) | Leukemia, Lymphoma | 0.09 - 27 | [1] |
| SH-SY5Y | Neuroblastoma | 1.7 | [1] |
| HT1080 | Fibrosarcoma | 160 | [1] |
| U87 | Glioblastoma | 170,000 | [17] |
| MiaPaCa-2 | Pancreatic Cancer | <1 (sub-nanomolar) | [18] |
| ML2 | Acute Myeloid Leukemia | <1 (sub-nanomolar) | [18] |
| JRKT | Acute Lymphoblastic Leukemia | <1 (sub-nanomolar) | [18] |
| NMLW | Burkitt Lymphoma | <1 (sub-nanomolar) | [18] |
| RPMI8226 | Multiple Myeloma | <1 (sub-nanomolar) | [18] |
| NB4 | Acute Myeloid Leukemia | <1 (sub-nanomolar) | [18] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~10-100 (estimated) | [19] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~10-100 (estimated) | [19] |
| MCF-7 | Breast Cancer (ER+) | >100 (less sensitive) | [19] |
Table 2: Effects on NAD+ and ATP Levels
| Cell Line | Treatment | Time Point | % Decrease in NAD+ | % Decrease in ATP | Reference |
| KP4 | 5 nM Daporinad | 24 h | ~90% | Not specified | [7] |
| PANC-1 | 5 nM Daporinad | 24 h | ~90% | Not specified | [7] |
| RMS cell lines | ≤1 nM OT-82 (2nd gen.) | 24-72 h | Significant, dose-dependent | Profound depletion | [20] |
| Hematologic Malignancies | 10 nM Daporinad | 24 h | Significant | - | [10] |
| Hematologic Malignancies | 10 nM Daporinad | 48-72 h | - | Significant | [10] |
Table 3: In Vivo Efficacy of Daporinad
| Xenograft Model | Treatment Regimen | Outcome | Reference |
| Human AML, Lymphoblastic Lymphoma, Leukemia | 20 mg/kg, i.p., twice daily for 4 days, weekly for 3 weeks | Prevented and abrogated tumor growth | [1] |
| KP4 (Pancreatic Cancer) | 20 mg/kg/day, i.p., 5 times/week for 4 weeks | Slowed tumor progression | [7] |
| MM1S (Multiple Myeloma) | 30 mg/kg, i.p., twice daily for 4 days, weekly for 3 weeks | Significant anti-MM activity | [21] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize the mechanism of action of daporinad.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[13]
-
Treatment: Treat cells with various concentrations of daporinad or vehicle control for the desired duration (e.g., 72 or 96 hours).[1]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15][22]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3][15]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[15]
MTT Assay Workflow
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: After treatment, collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS.[14]
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer.[14]
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[1]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[1][14]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[14]
Annexin V/PI Assay Workflow
Mitochondrial Membrane Potential (JC-1 Assay)
This assay uses the fluorescent dye JC-1 to measure changes in ΔΨm.
-
Cell Treatment: Treat cells with daporinad as required. Include a positive control (e.g., CCCP) to induce depolarization.[4]
-
JC-1 Staining: Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[4][23]
-
Washing: Wash the cells with assay buffer.[23]
-
Fluorescence Measurement: Measure the fluorescence intensity. JC-1 aggregates in healthy mitochondria emit red fluorescence (~590 nm), while monomers in the cytoplasm of apoptotic cells emit green fluorescence (~535 nm).[4][23] The ratio of red to green fluorescence indicates the level of mitochondrial depolarization.
Intracellular NAD+ Measurement
Several methods can be used, including HPLC and commercially available colorimetric or fluorometric assay kits.
-
Sample Preparation: Lyse cells using an appropriate extraction buffer (e.g., acid extraction for NAD+).[24]
-
NAD+ Cycling Reaction: In a 96-well plate, add cell lysates and a master mix containing enzymes that cycle between NAD+ and NADH, generating a product that can be measured.[16]
-
Detection: Measure the absorbance or fluorescence of the product, which is proportional to the NAD+ concentration.[16]
-
Quantification: Calculate NAD+ concentration based on a standard curve and normalize to protein concentration or cell number.[16]
Western Blotting for Signaling Proteins
This technique is used to detect changes in the expression and post-translational modification of key proteins in the apoptosis and autophagy pathways.
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved caspase-3, LC3-I/II, p-mTOR, p-ERK).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
Daporinad's mechanism of action is centered on the inhibition of NAMPT and the subsequent depletion of NAD+, leading to a profound energy crisis and the induction of multiple cell death pathways in cancer cells. Its potent anti-cancer effects in preclinical models highlight the therapeutic potential of targeting NAD+ metabolism. However, clinical trials with daporinad as a monotherapy have shown limited efficacy, often due to dose-limiting toxicities.[23]
Future research is focused on several key areas:
-
Combination Therapies: Combining daporinad or other NAMPT inhibitors with conventional chemotherapeutics or other targeted agents to enhance efficacy and overcome resistance.[7][9]
-
Predictive Biomarkers: Identifying biomarkers to select patients who are most likely to respond to NAMPT inhibition.
-
Second-Generation Inhibitors: Developing novel NAMPT inhibitors with improved pharmacokinetic properties and better therapeutic windows.[20]
This in-depth guide provides a solid foundation for understanding the complex mechanism of action of daporinad, offering valuable insights for researchers and clinicians working on the development of novel cancer therapies targeting cellular metabolism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD+ and Vascular Dysfunction: From Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HIF-independent regulation of VEGF and angiogenesis by the transcriptional coactivator PGC-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depletion of the Central Metabolite NAD Leads to Oncosis-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Impairment of an endothelial NAD+-H2S signaling network is a reversible cause of vascular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of endothelial NAD+ deficiency in age-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial Dysfunction and Metabolic Reprogramming in Chronic Inflammatory Diseases: Molecular Insights and Therapeutic Opportunities | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Daporinad hydrochloride | FK 866 HCL | NAMPT inhibitor | TargetMol [targetmol.com]
- 21. researchgate.net [researchgate.net]
- 22. oncotarget.com [oncotarget.com]
- 23. researchgate.net [researchgate.net]
- 24. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
